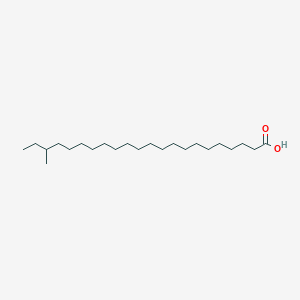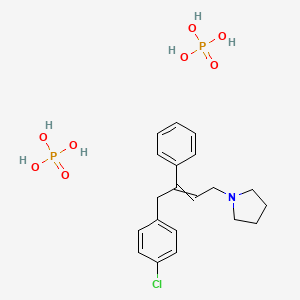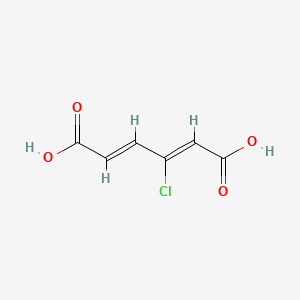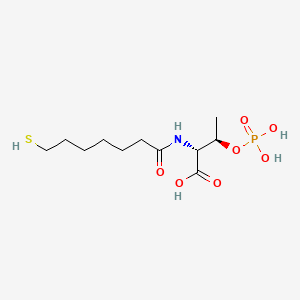![molecular formula C8H4Cl2N2S2 B1239333 N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine](/img/structure/B1239333.png)
N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dichloro-N-(2-pyridinyl)-3-dithiolimine is a member of pyridines.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine and related compounds have been a focus in the development of novel heterocyclic compounds due to their unique structural features and potential applications. For example, the thermolysis of several N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines provides a pathway to heteroazine fused thiazole-2-carbonitriles, showcasing a high-yielding synthesis method starting from 4,5-dichloro-1,2,3-dithiazolium chloride and selected azines (Koutentis, Koyioni, & Michaelidou, 2013). Additionally, the reactions of aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride have been optimized to prepare a range of [(dithiazol-ylidene)amino]azines, further expanding the chemical toolbox for synthesizing novel heterocyclic compounds (Koutentis, Koyioni, & Michaelidou, 2011).
Applications in Medicinal Chemistry
The structural motif of N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine serves as a key intermediate in the synthesis of potential pharmacologically active compounds. For instance, derivatives containing the (1H-pyridin-4-ylidene)amines structure have been prepared as potential antimalarials, demonstrating activity against Plasmodium falciparum strains (Rodrigues et al., 2009). This highlights the compound's relevance in contributing to the development of new treatments for malaria.
Propiedades
Fórmula molecular |
C8H4Cl2N2S2 |
|---|---|
Peso molecular |
263.2 g/mol |
Nombre IUPAC |
(Z)-4,5-dichloro-N-pyridin-2-yldithiol-3-imine |
InChI |
InChI=1S/C8H4Cl2N2S2/c9-6-7(10)13-14-8(6)12-5-3-1-2-4-11-5/h1-4H/b12-8- |
Clave InChI |
RRGKLDYMLXTTEX-WQLSENKSSA-N |
SMILES isomérico |
C1=CC=NC(=C1)/N=C\2/C(=C(SS2)Cl)Cl |
SMILES |
C1=CC=NC(=C1)N=C2C(=C(SS2)Cl)Cl |
SMILES canónico |
C1=CC=NC(=C1)N=C2C(=C(SS2)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1239257.png)


![(2S,5R,9R,10S,11R,18S)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1239266.png)



